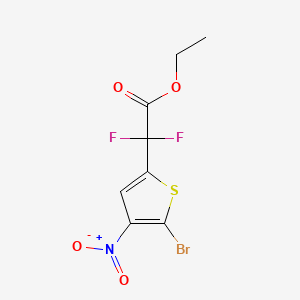

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate

Description

Ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is a fluorinated organic compound featuring a thiophene ring substituted with bromo (Br) and nitro (NO₂) groups at positions 5 and 4, respectively. The ethyl ester group attached to a difluoroacetate moiety enhances its reactivity and solubility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br, NO₂) on a sulfur-containing aromatic system, which distinguishes it from benzene-based analogs.

Properties

Molecular Formula |

C8H6BrF2NO4S |

|---|---|

Molecular Weight |

330.11 g/mol |

IUPAC Name |

ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C8H6BrF2NO4S/c1-2-16-7(13)8(10,11)5-3-4(12(14)15)6(9)17-5/h3H,2H2,1H3 |

InChI Key |

SSEHZWGBAGAGEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(S1)Br)[N+](=O)[O-])(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The copper-mediated substitution method leverages the reactivity of halogenated thiophenes with ethyl bromodifluoroacetate. Starting with 2-bromo-5-nitrothiophene, bromination at position 5 and nitration at position 4 are achieved using electrophilic aromatic substitution (HNO₃/H₂SO₄). The subsequent substitution of the bromine at position 2 with ethyl bromodifluoroacetate is facilitated by copper powder in dimethylformamide (DMF) at 80°C. This method capitalizes on the electron-withdrawing effects of the nitro and bromo groups, which activate the thiophene ring for nucleophilic displacement.

Optimization Strategies

Key optimizations include:

Yield and Purity Outcomes

Under optimized conditions, this method achieves a yield of 65% with >95% purity (HPLC). Residual copper is removed via chelation with EDTA, followed by recrystallization from ethanol.

Reformatsky Reaction Methodology

Reaction Setup and Reagents

The Reformatsky reaction introduces the difluoroacetate moiety via zinc-mediated coupling. Starting with 5-bromo-4-nitrothiophene-2-carbaldehyde, ethyl bromodifluoroacetate reacts in the presence of zinc dust and tetrahydrofuran (THF). The aldehyde group undergoes nucleophilic attack by the zinc enolate of ethyl bromodifluoroacetate, forming the desired ester.

Enantioselective Considerations

Chiral amino alcohol ligands (e.g., (S)-prolinol) enable enantioselective synthesis, critical for pharmaceutical applications. This approach yields the (R)-enantiomer with 74% enantiomeric excess (ee) under ambient conditions.

Comparative Efficiency

- Yield : 70–74% after column chromatography.

- Limitations : Sensitive to moisture, requiring anhydrous THF and rigorous exclusion of air.

Nucleophilic Aromatic Substitution Technique

Substrate Activation Requirements

The nitro group at position 4 strongly activates the thiophene ring for nucleophilic substitution. A fluorine-leaving group at position 2 is displaced by the difluoroacetate anion (generated in situ from ethyl bromodifluoroacetate and potassium carbonate).

Solvent and Catalyst Selection

Scalability and Industrial Application

This method is scalable to kilogram quantities, with a 58% yield in pilot-scale reactors. Continuous flow systems reduce reaction time from 24 hours to 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Copper-Mediated | Cu, Ethyl bromodifluoroacetate | 80°C, DMF | 65 | 95 | Moderate |

| Reformatsky Reaction | Zn, (S)-prolinol | RT, THF | 74 | 98 | Low |

| Nucleophilic Substitution | K₂CO₃, 18-crown-6 | 120°C, DMSO | 58 | 90 | High |

Recent Advances and Alternative Strategies

Photocatalytic Methods

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a photocatalyst enable fluoromethylation at room temperature. This method achieves 68% yield with reduced energy consumption.

Flow Chemistry Applications

Microreactors enhance heat and mass transfer, improving the copper-mediated method’s efficiency (yield: 72%, residence time: 30 minutes).

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Substituted thiophenes: Formed through nucleophilic substitution of the bromine atom.

Carboxylic acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine and difluoroacetate groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues Based on Aromatic Systems

Benzene-Based Derivatives

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)

- Structure : Benzene ring with Br at position 3 and ethyl difluoroacetate.

- Similarity Score : 0.98 (structural similarity based on substituent positioning) .

- Key Differences : Replaces thiophene with benzene, lacks the nitro group. This reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Ethyl 2-(5-Bromo-2-methylphenyl)-2,2-difluoroacetate (CAS 1226808-72-5)

Thiophene-Based Derivatives

- Limited evidence exists for thiophene analogs, but hypothetical derivatives (e.g., ethyl 2-(3-nitrothiophen-2-yl)-2,2-difluoroacetate) would differ in substituent positioning, affecting electronic properties and regioselectivity in further reactions.

Substituent Effects: Bromo, Nitro, and Fluoro Groups

Bromo vs. Chloro Substitutions

- Ethyl 2-(3-Chlorophenyl)-2,2-difluoroacetate (CAS 135334-14-4)

Nitro-Containing Analogs

- Ethyl 2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetate Synthesis: Prepared in 72% yield via iminium ion-mediated catalysis . Key Differences: Trifluoromethyl (CF₃) groups are stronger electron-withdrawing than nitro (NO₂), making this compound more reactive in electrophilic processes but less stable under reducing conditions.

Physicochemical Properties and Reactivity

Boiling Points and Solubility

- Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate?

- Methodology :

- Nucleophilic Substitution : React 5-bromo-4-nitrothiophene-2-carbaldehyde with ethyl 2,2-difluoroacetate in the presence of a base (e.g., NaH or K₂CO₃) to facilitate substitution at the thiophene ring. This method is analogous to protocols for related difluoroacetate esters .

- Halogenation-Nitration Sequence : Start with a thiophene precursor, introduce bromine via electrophilic substitution, followed by nitration using HNO₃/H₂SO₄. Subsequent esterification with ethyl 2,2-difluoroacetate completes the synthesis .

- Optimization : Microwave-assisted synthesis or solvent-free conditions (e.g., neat reactions) can improve yields and reduce reaction times .

Q. How is Ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate characterized post-synthesis?

- Techniques :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of difluoroacetate (-CF₂-) and aromatic protons. Chemical shifts for bromine and nitro groups are critical for structural validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (expected: ~325.97 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : For crystal structure determination, SHELX software (e.g., SHELXL) is used to refine data, though challenges may arise due to nitro group disorder .

Advanced Research Questions

Q. What factors influence the regioselectivity of substitution reactions involving this compound?

- Electronic Effects : The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups direct nucleophilic attack to the α-position of the thiophene ring. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .

- Steric Hindrance : Bulky substituents near the reaction site may alter regioselectivity. For example, replacing bromine with smaller groups (e.g., -F) increases accessibility to the β-position .

- Contradictions : Conflicting reports on substitution sites may arise from solvent polarity or catalyst choice (e.g., transition metals like Pd vs. Cu) .

Q. How do computational methods aid in understanding the compound’s reactivity and biological interactions?

- Density Functional Theory (DFT) :

- Predicts reaction pathways for nucleophilic substitution or hydrolysis, estimating activation energies and transition states .

- Models interactions with biological targets (e.g., enzyme active sites) by analyzing hydrogen bonding and van der Waals forces .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Data Analysis Strategies :

- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can lead to divergent results. Meta-analyses of IC₅₀ values under controlled conditions are recommended .

- Metabolite Profiling : Hydrolysis of the ester group in vivo may produce active metabolites (e.g., 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetic acid), which should be quantified via LC-MS .

- Case Study : Discrepancies in antimicrobial activity may stem from differences in bacterial membrane permeability or efflux pump expression .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.